molecular formula C24H17BrN4O4 B2834961 3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-08-1

3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2834961
CAS No.: 901031-08-1
M. Wt: 505.328
InChI Key: JRBHUHVVOXVLQU-UHFFFAOYSA-N
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Description

The compound “3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as quinolines, which are aromatic compounds containing a ring system made up of a benzene ring fused to a pyridine ring . This compound also contains a pyrazole ring, which is a type of heterocycle featuring a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring fused with a pyrazole ring. The presence of bromine, nitro group, and methoxy groups would also be significant features .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinolines and pyrazoles are known to undergo a variety of chemical reactions. For instance, quinolines can participate in nucleophilic substitution reactions, and pyrazoles can undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the bromine atom would likely make this compound relatively heavy and potentially more reactive .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of pyrazoloquinoline derivatives, including compounds similar to "3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline," involves complex reactions highlighting their chemical diversity and potential for structural modification. These syntheses often explore the cyclization processes, nucleophilic substitutions, and rearrangements leading to various heterocyclic compounds (A. Khodair et al., 1999; K. Nagarajan & R. Shah, 1992).
  • Structural analysis and the study of the photophysical properties of pyrazoloquinoline derivatives are crucial for understanding their potential applications in materials science and drug design. Research into the crystal structure, DFT calculations, and Hirshfeld surface analysis provides insights into the stability and interaction potentials of these compounds (N. Abad et al., 2021).

Biological Activities and Applications

  • Pyrazoloquinoline derivatives have been investigated for their potential biological activities, including antimicrobial, anticancer, and mutagenic properties. Studies on the cytotoxic activity of related compounds against various cancer cell lines underscore the potential of these molecules in drug development and therapeutic applications (L. Deady et al., 2003).
  • The exploration of the fluorescence properties and excited-state intramolecular proton transfer (ESIPT) of quinoline derivatives reveals their suitability as organic fluorescent materials. This makes them promising candidates for applications in light-emitting devices and as sensors (Linping Mu et al., 2010).

Chemical Properties and Reactions

  • The reactivity and modification of quinoline derivatives through various chemical reactions, including Bechamp reduction and Friedländer condensation, are of significant interest. These studies provide a foundation for synthesizing novel compounds with enhanced or specific properties (G. Joshi et al., 2018; Danuta Tomasik et al., 1983).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound further. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

3-(3-bromophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O4/c1-32-21-11-18-20(12-22(21)33-2)26-13-19-23(14-5-3-6-15(25)9-14)27-28(24(18)19)16-7-4-8-17(10-16)29(30)31/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBHUHVVOXVLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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